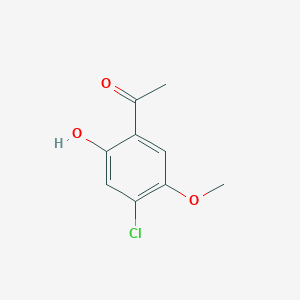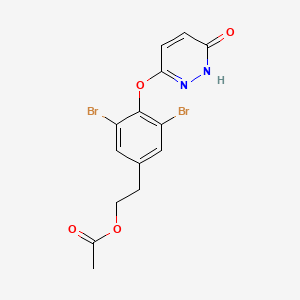
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene
Vue d'ensemble
Description
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₁₃H₁₆O. It is characterized by a tert-butyl group and a prop-2-ynyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxy-1-tert-butylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-tert-butyl-2-(prop-2-ynyloxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-2-(prop-2-ynyloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-4-(prop-2-ynyloxy)benzene: Similar structure but with the prop-2-ynyloxy group at a different position on the benzene ring.
tert-Butylbenzene: Lacks the prop-2-ynyloxy group, making it less reactive in certain chemical reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: Contains a silicon atom, leading to different chemical properties and applications.
Uniqueness: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the tert-butyl and prop-2-ynyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C13H16O |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-tert-butyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h1,6-9H,10H2,2-4H3 |
Clé InChI |
OHPUUFVKPLRCRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OCC#C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)
![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
![2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8648896.png)



![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)


